molecular formula C16H15NO5S B13711318 3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid

3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid

Cat. No.: B13711318
M. Wt: 333.4 g/mol
InChI Key: XLXCOAADYIKOKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid typically involves the reaction of 2-methoxybenzenesulfonamide with 4-bromoacetophenone under basic conditions to form the intermediate product. This intermediate is then subjected to a Heck reaction with acrylic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Scientific Research Applications

3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The acrylic acid moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid is unique due to the presence of both the sulfonamide and acrylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C16H15NO5S

Molecular Weight

333.4 g/mol

IUPAC Name

3-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H15NO5S/c1-22-15-5-3-2-4-14(15)17-23(20,21)13-9-6-12(7-10-13)8-11-16(18)19/h2-11,17H,1H3,(H,18,19)

InChI Key

XLXCOAADYIKOKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O

Origin of Product

United States

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